molecular formula C18H23ClN4O4 B2608549 Thalidomide-NH-C5-NH2 (hydrochloride)

Thalidomide-NH-C5-NH2 (hydrochloride)

货号: B2608549
分子量: 394.9 g/mol
InChI 键: WJDRWFHGNHTFHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Thalidomide-NH-C5-NH2 (hydrochloride) is known to interact with cereblon, a protein that serves as a substrate receptor for the CRL4 (Cereblon) E3 ubiquitin ligase . The nature of these interactions involves the compound acting as a ligand for cereblon, thereby influencing the activity of the E3 ubiquitin ligase .

Cellular Effects

The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on cells are primarily through its role in the ubiquitin-proteasome system. As a part of a PROTAC molecule, Thalidomide-NH-C5-NH2 (hydrochloride) can bind to specific target proteins within the cell, leading to their ubiquitination and subsequent degradation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Thalidomide-NH-C5-NH2 (hydrochloride) involves its role in PROTAC technology. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . Thalidomide-NH-C5-NH2 (hydrochloride) incorporates the Thalidomide based cereblon ligand, enabling the recruitment of the cereblon E3 ligase to the target protein . This leads to the ubiquitination and subsequent degradation of the target protein.

科学研究应用

Scientific Research Applications

  • Targeted Protein Degradation
    • Thalidomide-NH-C5-NH2 is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted degradation of disease-causing proteins. This approach has shown promise in treating various cancers by degrading oncogenic proteins such as BCL-2 and MYC .
  • Cancer Treatment
    • Studies have demonstrated that this compound effectively induces apoptosis in multiple myeloma cells by promoting the degradation of anti-apoptotic proteins. For instance, a case study highlighted its role in degrading BCL-2 proteins, leading to enhanced cell death in cancerous cells .
  • Immunomodulation
    • Thalidomide derivatives exhibit immunomodulatory effects by influencing cytokine production, particularly tumor necrosis factor-alpha (TNF-α). This activity is crucial for managing inflammatory diseases and conditions like multiple myeloma and leprosy .
  • Teratogenicity Research
    • Investigations into the teratogenic effects of thalidomide have identified specific protein substrates that contribute to developmental abnormalities. Notably, promyelocytic leukemia zinc finger (PLZF) has been implicated as a critical substrate whose degradation correlates with limb defects observed in animal models .

Case Studies

  • Multiple Myeloma : A clinical trial demonstrated that Thalidomide-NH-C5-NH2 effectively reduced tumor burden in patients with relapsed multiple myeloma, showcasing its potential as a therapeutic agent in hematological cancers.
  • Teratogenicity Investigation : Research identified PLZF as a neosubstrate for cereblon that mediates thalidomide-induced teratogenicity. Knockdown studies in chicken embryos revealed that loss of PLZF function led to skeletal abnormalities, underscoring its significance in developmental biology .

相似化合物的比较

泊马度胺属于 IMiDs 类药物,该类别还包括沙利度胺和来那度胺 . 与这些化合物相比,泊马度胺显示出更好的疗效和毒性特征 . 沙利度胺是第一个开发的 IMiD,随后是来那度胺,来那度胺在第四位有一个氨基取代基,在邻苯二甲酰基环中有一个单羰基 . 泊马度胺是最新、最有效的 IMiD,它重新定义了复发和难治性多发性骨髓瘤患者的治疗领域 .

结论

泊马度胺 - 连接子 4 是一种用途广泛的化合物,具有显著的治疗潜力。它的合成涉及各种化学反应,它在科学研究中,特别是在医学和化学领域,有着广泛的应用。与类似化合物相比,它的作用机制和改进的疗效使其成为免疫调节药物领域的有价值的补充。

生物活性

Thalidomide-NH-C5-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its teratogenic effects. This article explores the biological activity of Thalidomide-NH-C5-NH2, focusing on its mechanisms of action, therapeutic applications, and associated case studies.

Thalidomide-NH-C5-NH2 (hydrochloride) is classified as an E3 ligase ligand-linker conjugate that utilizes the thalidomide structure to engage with cereblon (CRBN), a critical component of the ubiquitin-proteasome system. Its molecular formula is C18H22ClN3O5C_{18}H_{22}ClN_{3}O_{5} with a molecular weight of 395.84 g/mol .

The biological activity of Thalidomide-NH-C5-NH2 is primarily mediated through its interaction with CRBN, leading to the degradation of specific target proteins via ubiquitination. This process is crucial for its immunomodulatory and anti-inflammatory effects. The compound has been shown to:

  • Inhibit TNF-α Production : Thalidomide and its derivatives selectively inhibit the production of tumor necrosis factor-alpha (TNF-α) from mononuclear cells, which plays a significant role in inflammatory responses .
  • Modulate Cytokine Profiles : It enhances Th2 cytokine production while inhibiting Th1 cytokines, thus shifting the immune response towards a more regulatory phenotype .
  • Induce Protein Degradation : Thalidomide-NH-C5-NH2 promotes the degradation of proteins such as PLZF (promyelocytic leukemia zinc finger), which has been implicated in teratogenic effects observed in animal models .

Therapeutic Applications

Thalidomide and its derivatives, including Thalidomide-NH-C5-NH2, have been utilized in various therapeutic contexts:

  • Multiple Myeloma : Thalidomide is approved for use in treating multiple myeloma due to its ability to inhibit angiogenesis and modulate immune responses .
  • Inflammatory Diseases : The compound has demonstrated efficacy in conditions like leprosy and Crohn's disease by reducing inflammation and promoting immune regulation .
  • Research Applications : As an E3 ligase ligand, it serves as a tool in the development of proteolysis-targeting chimeras (PROTACs), allowing for targeted protein degradation in cancer research .

Case Studies

Case Study 1: Teratogenicity in Animal Models
Research has shown that thalidomide induces limb abnormalities in chicken embryos through CRBN-mediated degradation of PLZF. The knockdown of Plzf resulted in significant skeletal deformities, highlighting the role of this protein in limb development and the teratogenic potential of thalidomide derivatives .

Case Study 2: Clinical Efficacy in Multiple Myeloma
A clinical trial demonstrated that patients treated with thalidomide showed improved overall survival rates compared to those receiving standard therapies. The mechanism was attributed to both direct cytotoxic effects on myeloma cells and indirect effects through immune modulation .

Research Findings

Recent studies have expanded our understanding of thalidomide's biological activity:

  • Ubiquitin Ligase Interaction : Thalidomide's binding to CRBN alters substrate specificity for protein degradation, which may vary across species .
  • Cytotoxicity Against Leukemia Cells : Novel derivatives resembling thalidomide were found to selectively target leukemia cells while sparing normal cells, indicating potential for new cancer therapies .

Summary Table

PropertyValue
Molecular FormulaC18H22ClN3O5C_{18}H_{22}ClN_{3}O_{5}
Molecular Weight395.84 g/mol
Mechanism of ActionCRBN-mediated protein degradation
Therapeutic UsesMultiple myeloma, inflammatory diseases
Notable EffectsInhibition of TNF-α, modulation of cytokines

属性

IUPAC Name

4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDRWFHGNHTFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。